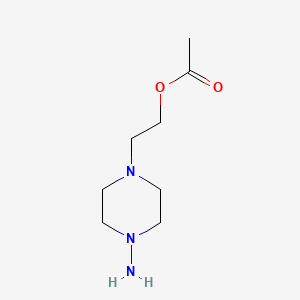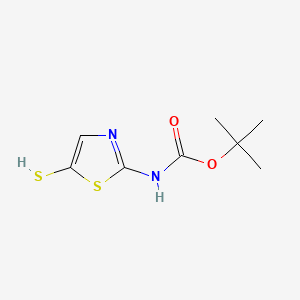![molecular formula C10H13N3 B574592 (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine CAS No. 193534-48-4](/img/structure/B574592.png)
(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound has a unique structure that includes a benzimidazole ring attached to an ethanamine moiety, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Ethanamine Moiety: The ethanamine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the ethanamine moiety can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(1H-Benzimidazol-2-yl)-N-methylethanamine: Lacks the chiral center present in (R)-1-(1H-Benzo[d]imidazol-2-yl)-N-methylethanamine.
(1R)-1-(1H-Benzimidazol-2-yl)-N-ethylethanamine: Similar structure but with an ethyl group instead of a methyl group.
(1R)-1-(1H-Benzimidazol-2-yl)-N-methylpropanamine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of this compound lies in its specific chiral center and the presence of the benzimidazole ring. This combination of structural features can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
193534-48-4 |
|---|---|
Fórmula molecular |
C10H13N3 |
Peso molecular |
175.235 |
Nombre IUPAC |
(1R)-1-(1H-benzimidazol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3,(H,12,13)/t7-/m1/s1 |
Clave InChI |
WMQHNODUVXJCNT-SSDOTTSWSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2N1)NC |
Sinónimos |
1H-Benzimidazole-2-methanamine,N,alpha-dimethyl-,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4h-[1,3,5]Oxadiazino[3,4-a]benzimidazole](/img/structure/B574515.png)

![1-Azatricyclo[6.2.0.0~3,6~]decane](/img/structure/B574519.png)




